Sitaxentan

描述

属性

IUPAC Name |

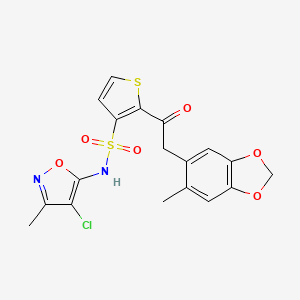

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWXUGHIIBDVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057673 | |

| Record name | Sitaxentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sitaxentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

184036-34-8, 210421-64-0 | |

| Record name | Sitaxentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitaxentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitaxentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sitaxentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SITAXENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sitaxentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Grignard Reagent-Mediated Coupling

The primary synthesis route involves a Grignard reagent to form the thiophene-acetyl-isoxazole backbone. As detailed in, 5-chloromethyl-6-methylbenzo[d]dioxole undergoes magnesium-activated coupling with N-methoxy-N-methyl-3-(4-chloro-3-methyl-5-isoxazolylsulfamoyl)-2-thiophenecarboxamide (Weinreb amide) in tetrahydrofuran (THF). Key steps include:

- Chloromethylation : 5-Methylbenzo[d]dioxole reacts with formaldehyde and hydrochloric acid in methylene chloride, catalyzed by tetrabutylammonium bromide, yielding 5-chloromethyl-6-methylbenzo[d]dioxole at 80% recovery after recrystallization.

- Grignard Reagent Formation : Magnesium powder reacts with 5-chloromethyl-6-methylbenzo[d]dioxole in THF at temperatures below 8°C to suppress Wurtz coupling. Vigorous stirring and low temperatures (<8°C) ensure high reagent fidelity.

- Nucleophilic Addition : The Grignard reagent attacks the Weinreb amide at 0°C, followed by acid quenching (1M HCl) and extraction with ethyl acetate. THF removal under reduced pressure yields sitaxsentan as light-yellow plates after recrystallization from ethyl acetate/hexane (51.5% recovery).

Optimization : Substituting tetrabutylammonium bromide with tetrabutylammonium chloride reduces by-products during chloromethylation, enhancing yield to 52.6% for sitaxsentan and 54.2% for its sodium salt.

Alternative Pathway via Chloroisoxazole Intermediate

A divergent approach begins with 5-amino-3-methylisoxazole, which undergoes chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C to form 5-chloro-3-methylisoxazole (87% yield). Subsequent coupling with a commercially available thiophene-sulfonamide derivative under palladium catalysis affords sitaxsentan. While this method avoids Grignard chemistry, it requires stringent anhydrous conditions and specialized catalysts, limiting scalability.

Critical Reaction Parameters

Temperature and Catalyst Effects

- Grignard Reaction Stability : Maintaining temperatures below 8°C prevents Wurtz coupling, a side reaction that depletes the Grignard reagent. Elevated temperatures (>20°C) reduce yields by 30–40% due to magnesium passivation.

- Catalyst Selection : Tetrabutylammonium halides accelerate benzodioxole chloromethylation. Bromide catalysts yield higher purity but require post-reaction hexane recrystallization, whereas chloride variants minimize by-product formation.

Solvent and Workup Strategies

- THF vs. Ether : THF’s higher polarity facilitates magnesium activation but necessitates rigorous drying to prevent proto-decomposition. Diethyl ether alternatives, though cheaper, prolong reaction times.

- Acid Quenching : Rapid HCl addition post-coupling ensures complete protonation of intermediates, preventing retro-aldol side reactions. Ethyl acetate extraction followed by sodium sulfate drying achieves >95% organic phase recovery.

Sodium Salt Formation

Sitaxsentan’s sodium salt, the bioactive form, is synthesized by treating the free acid with saturated sodium bicarbonate. The resultant mixture is stirred in dichloromethane/ether (1:2) to precipitate the sodium salt, which is filtered and dried under vacuum (54.2% yield).

Purity Enhancement : Recrystallization from ethyl acetate/hexane produces polymorph A, characterized by X-ray diffraction as the thermodynamically stable form.

Analytical Validation

Nuclear magnetic resonance (NMR) and liquid chromatography/tandem mass spectrometry (LC-MS/MS) confirm structural integrity. Key spectral data include:

- ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 3.78 (s, 2H, CH₂), 6.02 (s, 2H, OCH₂O).

- LC-MS/MS : m/z 453→417 for sitaxsentan and m/z 475→58 for sildenafil (used in pharmacokinetic studies).

Comparative Analysis of Methods

The Grignard approach, despite longer reaction times, offers superior scalability and lower by-product generation, making it preferable for large-scale production.

化学反应分析

反应类型: 西塔西坦经历各种化学反应,包括:

氧化: 西塔西坦在特定条件下可以被氧化,导致形成亚砜和砜。

还原: 还原反应可以将西塔西坦转化为其相应的胺类。

取代: 西塔西坦可以发生取代反应,特别是在磺酰胺基团上。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及亲核试剂,如胺类和硫醇类。

主要产物:

氧化: 亚砜和砜。

还原: 胺类。

科学研究应用

Pulmonary Arterial Hypertension (PAH)

Sitaxsentan has been extensively studied for its efficacy in treating PAH. In a randomized clinical trial, patients with idiopathic PAH or PAH associated with connective tissue disease were administered sitaxsentan at doses of 100 mg and 300 mg daily. The primary endpoint was the change in peak oxygen consumption (VO2) after 12 weeks. Results indicated that:

- The 300 mg dose improved peak VO2 by 3.1% compared to placebo (p < 0.01).

- Both doses significantly increased the 6-minute walk distance (100 mg: +35 m, 300 mg: +33 m, p < 0.01) and improved functional class and cardiac index .

Table 1: Summary of Clinical Trial Results for Sitaxsentan in PAH

| Parameter | Placebo (n=60) | Sitaxsentan 100 mg (n=55) | Sitaxsentan 300 mg (n=63) |

|---|---|---|---|

| Peak VO2 Change | - | +3.1% | - |

| 6-Minute Walk Distance Change | - | +35 m | +33 m |

| Functional Class Improvement | - | Yes | Yes |

| Cardiac Index Improvement | - | Yes | Yes |

Combination Therapy

Sitaxsentan has also been evaluated in combination with other therapies for enhanced efficacy. For instance, studies have explored its use alongside sildenafil and bosentan, where it was found to prevent remodeling of pulmonary arterioles effectively .

Safety Profile

While sitaxsentan is generally well-tolerated, it has been associated with mild transaminitis in about 3-5% of patients and rare cases of severe hepatitis . A notable case involved a young patient who developed acute liver failure after starting treatment, highlighting the need for careful monitoring of liver function during therapy .

Case Study: Efficacy in HIV-Related PAH

A reported case involved a successful switch to sitaxsentan for a patient with HIV-related PAH who had previously experienced inadequate control with other therapies. This switch resulted in improved exercise capacity and overall quality of life .

Case Study: Severe Hepatitis

Another significant case documented acute severe hepatitis induced by sitaxsentan in a patient without prior liver disease. The patient's condition improved after corticosteroid treatment following the withdrawal of sitaxsentan, suggesting an idiosyncratic reaction to the drug .

作用机制

西塔西坦是内皮素-1在内皮素-A和内皮素-B受体上的竞争性拮抗剂。在正常情况下,内皮素-1与这些受体的结合会导致肺血管收缩。通过阻断这种相互作用,西塔西坦降低了肺血管阻力。 与内皮素-B受体相比,西塔西坦对内皮素-A受体具有更高的亲和力,使其具有高度选择性 .

类似化合物:

波生坦: 另一种用于治疗肺动脉高压的内皮素受体拮抗剂。与西塔西坦不同,波生坦是非选择性内皮素受体拮抗剂。

安布生坦: 一种选择性内皮素-A受体拮抗剂,其作用机制与西塔西坦类似,但安全性不同。

比较:

选择性: 西塔西坦对内皮素-A受体具有高度选择性,而波生坦是非选择性的。

安全性: 西塔西坦因其肝毒性问题而被从市场上撤回,而波生坦和安布生坦具有不同的安全性。

西塔西坦对内皮素-A受体的独特选择性和其最初在治疗肺动脉高压方面的希望,突出了其重要性,尽管由于安全问题最终从市场上撤回。

相似化合物的比较

Comparison with Similar Compounds

Pharmacological Profile

Efficacy in PAH

A. 6-Minute Walk Distance (6MWD):

- Sitaxsentan (100 mg): Placebo-corrected improvement of 35 m (STRIDE-1) and 58 m in CTD-PAH subgroups .

- Bosentan: Placebo-corrected improvement of 31 m (BREATHE-1 trial) .

- Ambrisentan: Improvement of 51 m (ARIES trial) .

- Macitentan: Improvement of 22 m (SERAPHIN trial) .

B. Hemodynamic Improvements:

- Sitaxsentan: Reduced mean pulmonary artery pressure (mPAP) by 25 mmHg and pulmonary vascular resistance (PVR) by 2311 dyn·s·cm⁻⁵ . Comparable efficacy in idiopathic PAH (IPAH) and CTD-PAH subgroups .

- Bosentan: Reduced PVR by 223 dyn·s·cm⁻⁵ (BREATHE-1) .

- Ambrisentan: Reduced PVR by 226 dyn·s·cm⁻⁵ (ARIES) .

C. Functional Class Improvement (NYHA/WHO):

- Sitaxsentan: 24–32% of patients improved by ≥1 class vs. 16% with placebo .

- Bosentan: 34% improvement vs. placebo .

- Ambrisentan: 33% improvement vs. placebo .

Long-Term Outcomes

- Sitaxsentan: 1-year survival rate of 96% vs. 88% with bosentan in an open-label extension study .

- Macitentan: Demonstrated 30% risk reduction in morbidity/mortality events over 3.5 years (SERAPHIN) .

Key Differentiators and Limitations

- Advantages of Sitaxsentan:

- Limitations: Market withdrawal due to hepatotoxicity at higher doses . Limited data in PAH associated with congenital heart disease (CHD) .

生物活性

Sitaxsentan is a selective endothelin-A (ET-A) receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity is characterized by its ability to block the effects of endothelin-1, a potent vasoconstrictor, thus improving hemodynamics and exercise capacity in patients with PAH. This article discusses the biological activity of sitaxsentan, including its mechanism of action, clinical efficacy, safety profile, and notable case studies.

Sitaxsentan acts as a competitive antagonist at the ET-A and ET-B receptors. By inhibiting the binding of endothelin-1 to these receptors, sitaxsentan reduces pulmonary vascular resistance (PVR) and promotes vasodilation. It exhibits a higher affinity for the ET-A receptor compared to the ET-B receptor, making it particularly effective in managing conditions characterized by elevated endothelin levels, such as PAH .

Clinical Efficacy

Numerous studies have evaluated the efficacy of sitaxsentan in patients with PAH. Key findings from clinical trials include:

- Improvement in Exercise Capacity : In a 12-week randomized controlled trial (STRIDE-1), patients treated with sitaxsentan showed a significant increase in the six-minute walk distance (6MWD) compared to placebo. The mean increase was 20 meters for sitaxsentan-treated patients versus a decrease of 38 meters for those on placebo, resulting in a placebo-subtracted treatment effect of 58 meters (p = 0.027) .

- Hemodynamic Improvements : Sitaxsentan therapy was associated with significant reductions in mean right atrial pressure and PVR. Improvements were also noted in functional class as assessed by the New York Heart Association (NYHA) classification .

- Long-term Outcomes : In an extension study following STRIDE-1, patients continued to show improvements in functional class and quality of life measures over a median follow-up period of 26 weeks .

Safety Profile

While sitaxsentan has demonstrated efficacy, its safety profile raises concerns. Notable adverse effects include:

- Hepatic Toxicity : Cases of acute liver failure associated with sitaxsentan have been reported. For instance, one study documented severe liver injury in two patients, with transaminase levels peaking at over 30 times the upper limit of normal . Another case involved a patient who developed jaundice after starting sitaxsentan therapy, highlighting the need for careful monitoring of liver function during treatment .

- Discontinuation Rates : Despite its benefits, some patients have experienced adverse effects leading to discontinuation. In clinical trials, elevated hepatic transaminase levels were noted in a few patients, prompting further investigation into dose-related toxicity .

Case Studies

Several case studies provide insights into the real-world implications of sitaxsentan therapy:

- Case of Acute Liver Failure : A 19-year-old female patient with idiopathic pulmonary arterial hypertension developed acute liver failure after initiating sitaxsentan therapy. Her liver function tests were normal prior to treatment but deteriorated significantly within three months .

- Efficacy in Collagen Vascular Disease : In a cohort study involving patients with connective tissue disease-associated PAH, sitaxsentan improved exercise capacity and quality of life measures significantly compared to baseline assessments. The study emphasized its potential as a therapeutic option for this patient population .

Summary Table of Clinical Findings

| Study/Trial | Duration | Treatment Group | Key Findings |

|---|---|---|---|

| STRIDE-1 | 12 weeks | Sitaxsentan | +20 m increase in 6MWD vs placebo (p=0.027) |

| Extension Study | 26 weeks | Sitaxsentan | Improved NYHA class; sustained benefits |

| Case Study | N/A | Sitaxsentan | Acute liver failure reported |

常见问题

Q. What is the molecular mechanism of sitaxsentan in pulmonary arterial hypertension (PAH), and how is its selectivity for endothelin-A (ETA) receptors validated experimentally?

Sitaxsentan selectively inhibits ETA receptors, blocking endothelin-1-induced vasoconstriction while preserving endothelin-B (ETB)-mediated vasodilation and clearance. Validation involves:

- In vitro assays : Radioligand binding studies using human ETA and ETB receptors to measure IC50 values (e.g., 98% selectivity for ETA) .

- In vivo models : Hemodynamic measurements in PAH animal models (e.g., monocrotaline-induced PAH in rats) to assess reductions in pulmonary vascular resistance (PVR) .

Q. What primary and secondary endpoints are used to evaluate sitaxsentan efficacy in clinical trials?

- Primary endpoints : Change in peak oxygen consumption (peak VO₂) during cardiopulmonary exercise testing .

- Secondary endpoints :

- 6-minute walk distance (6MWD) improvement.

- Hemodynamic parameters (e.g., cardiac index, PVR) via right heart catheterization.

- Functional class (NYHA/WHO) and time to clinical worsening .

Q. How are safety and liver toxicity monitored in sitaxsentan trials?

- Methodology : Regular liver function tests (ALT/AST levels) due to dose-dependent hepatotoxicity (e.g., 10% incidence of elevated aminotransferases at 300 mg vs. 0% at 100 mg) .

- Protocol adjustments : Dose reductions or discontinuation for values >3× upper limit of normal .

Advanced Research Questions

Q. How can researchers resolve contradictions between sitaxsentan’s improvement in 6MWD and lack of significant peak VO₂ changes?

- Data analysis : Apply sensitivity analyses or subgroup stratification (e.g., idiopathic PAH vs. connective tissue disease (CTD)-associated PAH) to identify responder profiles .

- Statistical models : Use ANCOVA adjusted for baseline values to isolate treatment effects from confounding variables (e.g., disease heterogeneity) .

Q. What methodological considerations are critical when designing trials for sitaxsentan in CTD-associated PAH?

- Patient stratification : Separate scleroderma-spectrum disorders from systemic lupus erythematosus (SLE) due to divergent PAH progression .

- Endpoint selection : Prioritize 6MWD over peak VO₂, as the latter lacks validation in CTD subgroups .

Q. How does sitaxsentan’s CYP2C9 inhibition influence warfarin dosing, and how is this managed in clinical studies?

- Pharmacokinetic studies : Measure INR changes during co-administration. Sitaxsentan inhibits warfarin metabolism, requiring an 80% dose reduction to prevent bleeding .

- Protocol adjustments : Implement frequent INR monitoring and dose titration in crossover trials .

Q. What statistical approaches are used to analyze hemodynamic improvements (e.g., cardiac index, PVR) in sitaxsentan trials?

- Parametric tests : Paired t-tests for within-group changes (e.g., PVR reduction from baseline).

- Non-parametric tests : Wilcoxon signed-rank test for skewed data (e.g., NYHA class ordinal shifts) .

Q. How can researchers address heterogeneity in sitaxsentan trial data due to varying CTD subtypes?

- Meta-analysis : Pool data from multiple trials (e.g., STRIDE-1/1X) and apply random-effects models to account for subtype variability .

- Meta-regression : Explore covariates like baseline PVR or disease duration to explain outcome differences .

Q. What methodologies validate sitaxsentan’s long-term efficacy in open-label extension studies?

- Survival analysis : Kaplan-Meier curves for time-to-clinical worsening.

- Imputation methods : Last observation carried forward (LOCF) for missing data in functional class assessments .

Q. How do researchers balance internal validity and generalizability in sitaxsentan trials?

- Inclusion criteria : Enroll diverse PAH etiologies (idiopathic, CTD, congenital) but limit confounding via strict hemodynamic definitions (mPAP >25 mmHg).

- External validity : Report subgroup analyses to clarify applicability to specific populations (e.g., portopulmonary hypertension) .

Methodological Guidelines

- Data collection : Use standardized protocols for 6MWD (e.g., ATS guidelines) and central labs for biomarker assays .

- Conflict resolution : Predefine endpoints and statistical models in trial registries to reduce bias .

- Ethical compliance : Monitor liver toxicity rigorously and establish stopping rules for safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。